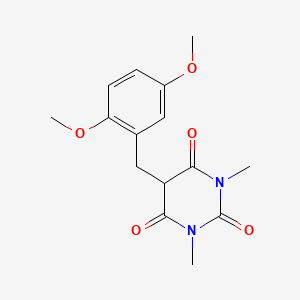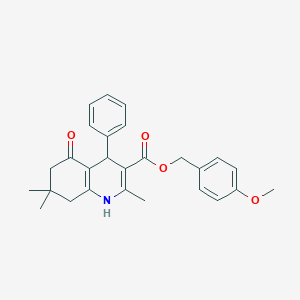![molecular formula C17H14N2S2 B5194938 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide](/img/structure/B5194938.png)
2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide, also known as CMPT, is a small molecule compound that has been widely studied for its potential use in scientific research. This compound has shown promising results in a variety of applications, including cancer research, drug development, and molecular biology. In
作用机制
The mechanism of action of 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide involves the inhibition of specific enzymes and pathways in the body. 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide inhibits the activity of the AKT pathway, which is involved in cell survival and proliferation. By inhibiting this pathway, 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide induces apoptosis in cancer cells. 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide also inhibits the activity of COX-2, which reduces the production of inflammatory molecules in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide are still being studied. However, studies have shown that 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide can induce apoptosis in cancer cells, reduce the production of inflammatory molecules in the body, and inhibit the growth of tumor cells.
实验室实验的优点和局限性
One of the advantages of using 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide in lab experiments is that it is a small molecule compound that can easily penetrate cell membranes. This makes it a useful tool for studying cellular processes. However, one of the limitations of using 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide is that it can be toxic at high concentrations. Careful dosing and handling are required to ensure the safety of researchers.
未来方向
There are many potential future directions for the study of 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide. One area of research is the development of new cancer therapies based on the inhibition of the AKT pathway. Another area of research is the development of new anti-inflammatory drugs based on the inhibition of COX-2. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide and its potential use in other areas of scientific research.
Conclusion
In conclusion, 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide is a small molecule compound that has shown promising results in a variety of scientific research applications. Its ability to induce apoptosis in cancer cells and inhibit the activity of COX-2 make it a potential candidate for the development of new cancer therapies and anti-inflammatory drugs. However, further studies are needed to fully understand its mechanism of action and potential uses in other areas of scientific research.
合成方法
The synthesis of 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide involves the reaction of 4-methylthiophenol with 4-bromobenzonitrile in the presence of potassium carbonate and copper iodide to form 4-(4-methylphenylthio)benzonitrile. This intermediate is then reacted with prop-2-yn-1-amine in the presence of triethylamine and copper iodide to form 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide.
科学研究应用
2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide has been shown to have a wide range of scientific research applications. One of the most promising applications is in cancer research. Studies have shown that 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide can induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of the protein kinase B (AKT) pathway. This makes 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide a potential candidate for the development of new cancer therapies.
2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide has also been studied for its potential use in drug development. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body. This makes 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide a potential candidate for the development of new anti-inflammatory drugs.
属性
IUPAC Name |
(Z)-2-cyano-3-[4-(4-methylphenyl)sulfanylphenyl]prop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2S2/c1-12-2-6-15(7-3-12)21-16-8-4-13(5-9-16)10-14(11-18)17(19)20/h2-10H,1H3,(H2,19,20)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXYVXQTHGBNEU-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=C(C=C2)C=C(C#N)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=CC=C(C=C2)/C=C(/C#N)\C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-chlorophenyl)-4-[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]piperazine](/img/structure/B5194867.png)
![2-iodo-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5194876.png)
![(4-{3-[(3-bromophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}phenoxy)acetic acid](/img/structure/B5194891.png)
![4-{3-[(4-chlorophenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5194894.png)
![3-(2-methylphenyl)-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5194900.png)
![ethyl 2-ethyl-3-[(4-nitrobenzoyl)hydrazono]butanoate](/img/structure/B5194904.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5194922.png)
![4-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5194928.png)
![ethyl 3-(2-methylbenzyl)-1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinecarboxylate](/img/structure/B5194935.png)
![2-[4-(3-{[2-(3-methylphenoxy)ethyl]amino}-4-nitrophenyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B5194941.png)
![2-[(4-allyl-5-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B5194959.png)

![2-tert-butyl-5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5194965.png)